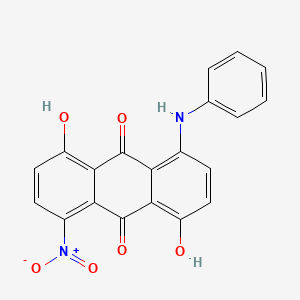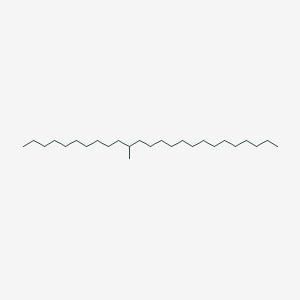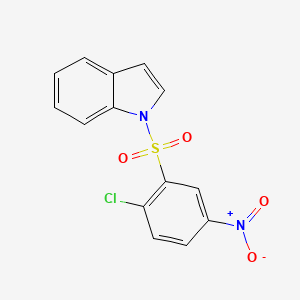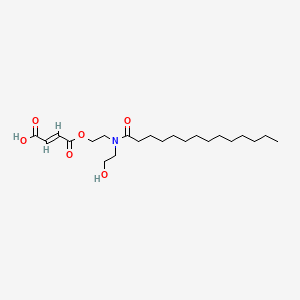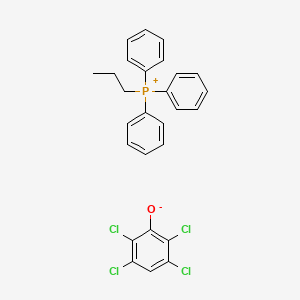
2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetracloro fenolato; trifenil(propil)fosfonio es un compuesto formado por la combinación de 2,3,5,6-tetracloro fenolato y trifenil(propil)fosfonio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3,5,6-tetracloro fenolato; trifenil(propil)fosfonio generalmente implica la reacción de 2,3,5,6-tetracloro fenol con cloruro de trifenil(propil)fosfonio. La reacción se lleva a cabo en un solvente orgánico, como diclorometano, bajo condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados para el control preciso de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2,3,5,6-tetracloro fenolato; trifenil(propil)fosfonio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en fenoles menos clorados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Principales productos formados
Oxidación: Formación de tetracloroquinonas.
Reducción: Formación de fenoles menos clorados.
Sustitución: Formación de fenoles sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2,3,5,6-tetracloro fenolato; trifenil(propil)fosfonio tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de varios derivados.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos y como agente terapéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2,3,5,6-tetracloro fenolato; trifenil(propil)fosfonio implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas y proteínas, lo que lleva a la inhibición o activación de varios procesos bioquímicos. Las dianas moleculares y vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
2,3,5,6-tetracloro fenol: Un derivado clorado de fenol con propiedades químicas similares.
Derivados de trifenilfosfonio: Compuestos con porción de trifenilfosfonio, utilizados en diversas aplicaciones químicas y biológicas.
Singularidad
2,3,5,6-tetracloro fenolato; trifenil(propil)fosfonio es único debido a su combinación de tetracloro fenolato y trifenil(propil)fosfonio, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Número CAS |
94231-17-1 |
|---|---|
Fórmula molecular |
C27H23Cl4OP |
Peso molecular |
536.2 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C6H2Cl4O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-2-1-3(8)5(10)6(11)4(2)9/h3-17H,2,18H2,1H3;1,11H/q+1;/p-1 |
Clave InChI |
XWXCGRFLWMKXNX-UHFFFAOYSA-M |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




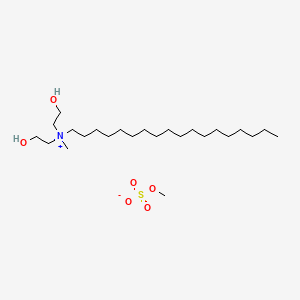
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

